N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]propanamide is a useful research compound. Its molecular formula is C21H17N7O2S and its molecular weight is 431.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound can be described by its IUPAC name and structural formula:
IUPAC Name : this compound
Molecular Formula : C20H23N5OS
The presence of imidazo-thiazole and pyrazole moieties suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds containing imidazo[2,1-b][1,3]thiazole derivatives exhibit notable antimicrobial properties. For instance, derivatives similar to the compound have shown effectiveness against Mycobacterium tuberculosis with IC50 values ranging from 2.03 μM to 7.05 μM .
Compound | Target Pathogen | IC50 (μM) | Selectivity |
---|---|---|---|
IT10 | M. tuberculosis | 2.32 | High |
IT06 | M. tuberculosis | 2.03 | High |
Anticancer Activity
The anticancer potential of the compound has been explored through various in vitro assays. Compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines. For example, thiazole-coupled derivatives showed significant activity against colon carcinoma cells .
Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
24a | HCT-15 | <10 | Apoptosis induction |
24b | A431 | <5 | Cell cycle arrest |
Neuroprotective Effects
Some studies have suggested that imidazo-thiazole derivatives possess neuroprotective properties. For example, compounds evaluated for their ability to inhibit acetylcholinesterase (AChE) showed promising results in terms of antioxidant activity and neuroprotection in irradiated mice .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as AChE.
- Cell Cycle Disruption : Similar compounds have been shown to disrupt the cell cycle in cancer cells.
- Reactive Oxygen Species (ROS) Modulation : Antioxidant activities suggest a role in modulating oxidative stress within cells.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of imidazo-thiazole derivatives against Mycobacterium tuberculosis, researchers synthesized several compounds and assessed their activity through broth microdilution methods. The most potent derivatives were found to selectively inhibit M. tuberculosis without significant toxicity to human lung fibroblast cells .
Study 2: Anticancer Properties
Another investigation focused on the anticancer properties of thiazole derivatives against various cancer cell lines. The study demonstrated that certain modifications in the chemical structure significantly enhanced the cytotoxicity against HCT-15 and A431 cell lines .
Eigenschaften
IUPAC Name |
N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N7O2S/c1-14(28-19(29)8-7-18(25-28)27-10-4-9-22-27)20(30)23-16-6-3-2-5-15(16)17-13-26-11-12-31-21(26)24-17/h2-14H,1H3,(H,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JADSYABABPSCTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C2=CN3C=CSC3=N2)N4C(=O)C=CC(=N4)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.